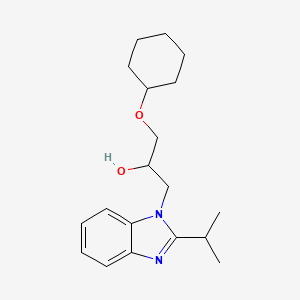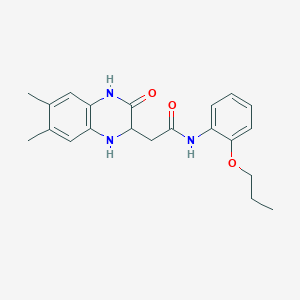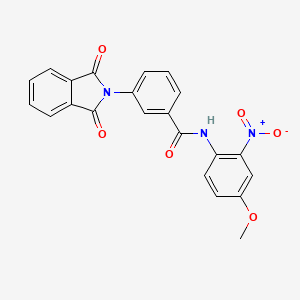
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It has been used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
作用機序
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter epinephrine. When activated, β2-adrenergic receptors increase cAMP levels in cells, which leads to various physiological responses. By blocking β2-adrenergic receptors, this compound inhibits these responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output, decrease bronchodilation, and decrease insulin secretion. It has also been shown to inhibit immune cell activation and cytokine production.
実験室実験の利点と制限
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for the study of the specific effects of β2-adrenergic receptor blockade. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time. It also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is the role of β2-adrenergic receptors in the regulation of immune function and inflammation. Another area of research is the development of more selective β2-adrenergic receptor antagonists that have fewer off-target effects. Finally, the use of this compound in combination with other drugs or therapies may be an area of future research.
Conclusion:
This compound is a selective β2-adrenergic receptor antagonist that has been used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been shown to have a number of effects on cardiovascular function, pulmonary function, glucose metabolism, and immune function. While it has some limitations, it is a valuable tool for the study of β2-adrenergic receptors and has several potential future applications.
合成法
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized through a multi-step process. The first step involves the reaction of 2-isopropyl-1H-benzimidazole with 2-bromo-1-(cyclohexyloxy)propane in the presence of a base. The resulting intermediate is then treated with lithium aluminum hydride to reduce the nitro group to an amine. The final step involves the reaction of the amine with 2-chloro-1-(4-morpholinyl)ethanol to form this compound.
科学的研究の応用
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has been used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. It has been used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, pulmonary function, and glucose metabolism. It has also been used to study the role of β2-adrenergic receptors in the regulation of immune function and inflammation.
特性
IUPAC Name |
1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14(2)19-20-17-10-6-7-11-18(17)21(19)12-15(22)13-23-16-8-4-3-5-9-16/h6-7,10-11,14-16,22H,3-5,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHVWHBOXGIPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(COC3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B5189460.png)
![1-ethoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5189466.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5189471.png)
![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5189485.png)

![3-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5189494.png)
![methyl 1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5189509.png)
![5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189525.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)

